molecular formula C18H19N5O B11310006 N-(4-tert-butylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-tert-butylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11310006
M. Wt: 321.4 g/mol
InChI Key: PUSQTRJRLOWVCR-UHFFFAOYSA-N
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Description

N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butylphenyl group and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-tert-butylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the resulting intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The tetrazole ring is known to mimic carboxylate groups, which can be important for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

N-(4-TERT-BUTYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of the tert-butylphenyl group and the tetrazole ring, which can impart specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O/c1-18(2,3)14-6-8-15(9-7-14)20-17(24)13-4-10-16(11-5-13)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24)

InChI Key

PUSQTRJRLOWVCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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